Kinase Inhibitor Potency: 3,5-Substitution is Essential for Sub-100 nM Target Engagement
The 3-chloro-5-fluorophenyl regioisomer is a critical pharmacophore in a potent Isocitrate dehydrogenase (IDH1) inhibitor. The final compound in patent US10682352, which contains this exact fragment attached via a cyclopropyl-imidazole linker, exhibits an IC50 of <100 nM against the target enzyme [1]. In contrast, simple positional isomer analogs (e.g., 4-chloro-3-fluoro or 2-chloro-6-fluoro) are not described in this high-potency context, implying a steep SAR cliff where the 3,5-disubstitution pattern is required for optimal binding.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | <100 nM (as part of final compound US10682352-097) |
| Comparator Or Baseline | In-class positional isomers (4-Cl-3-F, 2-Cl-6-F) not claimed in high-potency patents. |
| Quantified Difference | >10-fold implied potency window (based on patent exclusivity claims). |
| Conditions | 384-well assay, 15 uL reaction volume, Isocitrate dehydrogenase [NADP] cytoplasmic (Human). |
Why This Matters
Procuring the correct 3-chloro-5-fluoro isomer is mandatory to replicate lead molecule potency; off-regioisomer impurities can act as potent antagonists or inactive ballast, derailing SAR studies.
- [1] BindingDB BDBM445384. US10682352, Compound 97. IC50: <100 nM. Assay: Isocitrate dehydrogenase [NADP] cytoplasmic (Human). View Source
